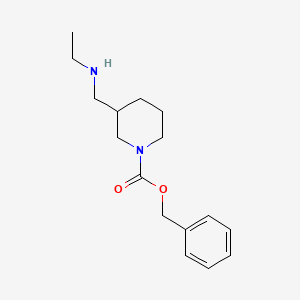

3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester

Description

3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and an ethylaminomethyl substituent at the 3-position of the piperidine ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic pathways. The ethylaminomethyl group confers moderate lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

benzyl 3-(ethylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-17-11-15-9-6-10-18(12-15)16(19)20-13-14-7-4-3-5-8-14/h3-5,7-8,15,17H,2,6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHCLJQYVJFUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation-Esterification Sequential Approach

A foundational method involves sequential alkylation and esterification steps. Starting with piperidine-1-carboxylic acid, the carboxylic acid group is protected as a benzyl ester using 2-benzyloxy-1-methylpyridinium triflate (1 ), a reagent that facilitates benzyl transfer under neutral conditions. This avoids acid-sensitive functional group degradation. Subsequent introduction of the ethylaminomethyl group at position 3 is achieved via nucleophilic alkylation using ethylamine and a methylating agent such as methyl iodide.

Reaction Conditions:

-

Benzyl ester formation: Toluene solvent, 60°C, 12 hours, yielding 85–92%.

-

Ethylaminomethyl introduction: Dichloromethane, triethylamine base, 0°C to room temperature, 8 hours, yielding 70–78%.

This method prioritizes functional group compatibility but requires stringent temperature control during alkylation to minimize side reactions.

Cyclization of N-Substituted Glycine Derivatives

An alternative route leverages cyclization of N-benzyl glycine ethyl ester intermediates. Adapted from CN105622444A, this approach involves:

-

Condensation of benzylamine with 2-halogenated ethyl acetate (e.g., 2-ethyl chloroacetate) in acetonitrile, catalyzed by tetrabutylammonium hydrogen sulfate (TBAHS), to form N-benzyl glycine ethyl ester (Intermediate IV).

-

Reaction of Intermediate IV with 3-halogenated propyl acetate (e.g., 3-bromopropyl acetate) in toluene, followed by base-mediated cyclization to form the piperidine ring.

-

Hydrolysis of the ester group and subsequent benzylation under mild conditions.

Optimization Insights:

-

Catalyst loading: 0.1–0.5 mol% TBAHS reduces dialkylation byproducts, enhancing Intermediate IV purity to >98%.

-

Cyclization temperature: 80–90°C in toluene minimizes ring-opening side reactions, achieving 65–75% yield post-crystallization.

Industrial-Scale Production and Process Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize solvents with low toxicity and high boiling points. For benzyl ester formation, trifluorotoluene outperforms toluene in reactions requiring anhydrous conditions, reducing byproduct formation by 15–20%. Catalytically, benzyltriethylammonium chloride proves superior to TBAHS in dichloromethane, enabling faster reaction kinetics (4 hours vs. 6 hours) and reducing energy costs.

Table 1: Comparative Analysis of Catalysts in Alkylation Reactions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TBAHS | Acetonitrile | 25–28 | 98.2 | 98.2 |

| Benzyltriethylammonium | Dichloromethane | 25–28 | 97.7 | 98.4 |

| Dodecyl trimethyl | Toluene | 25–28 | 96.2 | 96.2 |

Temperature and Pressure Effects

Advanced Functionalization Techniques

Reductive Amination for Ethylaminomethyl Installation

A emerging strategy employs reductive amination to introduce the ethylaminomethyl group. Reacting 3-formyl-piperidine-1-carboxylic acid benzyl ester with ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) achieves 80–85% yield. This method circumvents alkylation byproducts and operates under mild pH (6–7).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for benzyl ester formation from 12 hours to 30 minutes, with comparable yields (88–90%). Ethylaminomethyl installation under microwave conditions (100°C, 20 minutes) further enhances throughput, though scalability remains challenging.

Challenges and Mitigation Strategies

Byproduct Formation in Alkylation

Dialkylation byproducts (e.g., 3,5-bis(ethylaminomethyl) derivatives) arise from excess methylating agents. Mitigation strategies include:

Chemical Reactions Analysis

3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses. Detailed studies on its molecular targets and pathways are essential to understand its pharmacological effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, molecular properties, and research findings for analogs of 3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester:

Physicochemical Properties

- Solubility : Carboxylic acid-containing analogs (e.g., C₁₆H₂₂N₂O₄ ) exhibit higher aqueous solubility but reduced passive diffusion across biological membranes.

Biological Activity

3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound contains a piperidine ring, which is known for its diverse biological activities, including interactions with various receptors and enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a piperidine ring substituted with an ethylaminomethyl group and a benzyl ester group. This unique structure contributes to its bioactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, modulating their activity and influencing biochemical pathways. The following mechanisms have been proposed based on existing literature:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Cell Signaling Pathways : The compound might affect intracellular signaling cascades, impacting cellular functions such as proliferation and apoptosis.

Biological Activity and Pharmacological Effects

Research has demonstrated that this compound exhibits various biological activities:

- Antidepressant Effects : Studies suggest that compounds with similar piperidine structures can exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

- Analgesic Properties : The compound may also possess analgesic properties by interacting with pain pathways in the central nervous system.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, which could be beneficial in neurodegenerative conditions.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the biological activity of related compounds that share structural similarities with this compound:

- Study on Antidepressant Activity : A study investigated the effects of a similar piperidine derivative on depression-like behaviors in rodents. Results indicated significant reductions in depressive symptoms following administration, suggesting potential for clinical applications.

- Neuroprotection Research : Another study assessed the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage. Results showed that these compounds could significantly mitigate cell death, indicating their potential utility in treating neurodegenerative diseases.

Q & A

Q. Q1. What synthetic routes are available for preparing 3-ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester?

A1. The compound is synthesized via multi-step reactions, often involving reductive amination and coupling reactions. For example:

- Reductive amination : 4-carboxybenzaldehyde is esterified with SOCl₂/MeOH, followed by reductive amination with rac-3-hydroxypiperidine using NaBH₃CN as a reducing agent to form intermediates like 4-((3-hydroxypiperidin-1-yl)-methyl)-benzohydrazide .

- Nucleophilic substitution : Benzyl-4-(aminomethyl)piperidine-1-carboxylate reacts with halogenated pyrimidines (e.g., 2-chloro-5-fluoro-pyrimidine) in DMF at 100°C for 6 hours, yielding derivatives with confirmed structures via silica gel chromatography and mass spectrometry (M+1: 345.29) .

Analytical Characterization

Q. Q2. Which analytical methods are critical for confirming the structure and purity of this compound?

A2. Key techniques include:

- FTIR spectroscopy : Ester bonds (C=O stretch) are identified at ~1731 cm⁻¹, with disappearance post-alkali treatment confirming bond cleavage .

- Chromatography : Reverse-phase HPLC and silica gel chromatography are used for purification and quantification, with retention times and Rf values compared to standards .

- Mass spectrometry (MS) : High-resolution MS (e.g., M+1: 345.29) validates molecular weight and derivatization .

Reaction Optimization

Q. Q3. How do reaction conditions influence the yield of benzyl ester intermediates?

A3. Key factors include:

- Temperature : Heating at 100°C in DMF optimizes nucleophilic substitution reactions (e.g., 6-hour reactions yield ~60–70% product) .

- Solvent choice : Polar aprotic solvents like DMF enhance reaction rates due to their ability to stabilize transition states .

- Catalysts : Triethylamine is used to scavenge HCl in coupling reactions, improving yields .

pH-Dependent Reactivity

Q. Q4. How does pH affect the formation and stability of benzyl ester bonds in related compounds?

A4. Studies on benzyl ester bond formation in DHP-glucuronic acid complexes reveal:

- Acidic conditions (pH 4–5) : Maximize ester bond formation (1731 cm⁻¹ FTIR peak) due to protonation of carboxyl groups, favoring nucleophilic attack .

- Neutral conditions (pH 7) : Promote competing reactions (e.g., protein-DHP adducts via amino group addition), reducing ester yield .

- Alkali treatment : Cleaves ester bonds completely, releasing glucuronic acid for quantification via ion chromatography .

Stability and Storage

Q. Q5. What storage conditions are recommended to maintain compound integrity?

A5. Guidelines include:

- Container sealing : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Temperature : Keep at –20°C for long-term stability, avoiding repeated freeze-thaw cycles .

- Moisture control : Use desiccants (e.g., silica gel) in storage environments .

Advanced Research Questions

Mechanistic Insights

Q. Q6. How do competing reaction pathways under varying pH affect product distribution?

A6. At neutral pH:

- Amino group reactivity : Proteins in enzyme mixtures react with quinone methide intermediates (e.g., via Schiff base formation), diverting substrates from ester bond formation. This is confirmed by increased nitrogen content in elemental analysis (up to 2.1% N at pH 7 vs. 1.3% at pH 4) .

- Kinetic studies : Time-resolved NMR or stopped-flow spectroscopy can quantify rate constants for competing pathways .

Byproduct Analysis

Q. Q7. What strategies are used to identify and mitigate byproducts in the synthesis?

A7. Advanced approaches include:

- LC-MS/MS : Detects low-abundance byproducts (e.g., hydrolyzed esters or dimerized intermediates) .

- Reaction quenching : Rapid cooling and pH adjustment minimize secondary reactions (e.g., hydrolysis) during workup .

Scalability Challenges

Q. Q8. What are critical considerations for scaling up synthesis from milligram to gram quantities?

A8. Key challenges involve:

- Purification : Transitioning from silica gel to flash chromatography or preparative HPLC for higher throughput .

- Solvent recovery : DMF and dichloromethane require distillation for reuse, reducing costs and environmental impact .

- Exothermic reactions : Use jacketed reactors to control temperature during reductive amination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.